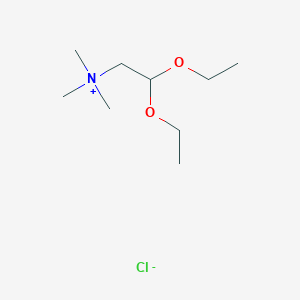

Cloruro de Dietilcetal de Betainaldehído

Descripción general

Descripción

CCI-779, también conocido como temsirolimus, es un éster de la rapamicina y un inhibidor de la diana mamífera de la rapamicina (mTOR). Es un fármaco anticancerígeno aprobado por la Administración de Alimentos y Medicamentos para el tratamiento del carcinoma de células renales avanzado. CCI-779 ha mostrado una prometedora actividad antitumoral en varios tipos de tumores, incluidos el cáncer de mama, el glioma, el cáncer de endometrio y el linfoma de células del manto .

Aplicaciones Científicas De Investigación

CCI-779 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, CCI-779 ha demostrado una actividad antitumoral significativa en modelos preclínicos y ensayos clínicos. Se utiliza para inhibir la actividad de la quinasa mTOR, lo que resulta en la inhibición de la proliferación celular y la síntesis de proteínas .

Mecanismo De Acción

El mecanismo de acción de CCI-779 implica la inhibición de la función de la quinasa mTOR. mTOR es una quinasa de serina/treonina que regula la síntesis de proteínas, el crecimiento celular y la proliferación. CCI-779 interactúa con mTOR e inhibe su actividad de quinasa, lo que lleva a la supresión de las vías de señalización de mTOR . Esta inhibición da como resultado una disminución de la traducción de los ARNm implicados en el control del ciclo celular, lo que finalmente provoca el arresto del ciclo celular y la reducción del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

Betainealdehyde Diethylacetal Chloride is a derivative of betaine , a compound that plays a crucial role in various biochemical reactions. Betaine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of methyl groups in a variety of microorganisms . Betaine aldehyde dehydrogenase (BADH) is one such enzyme that interacts with betaine, catalyzing the oxidation of betaine aldehyde to betaine .

Cellular Effects

Betaine, from which Betainealdehyde Diethylacetal Chloride is derived, has significant effects on various types of cells and cellular processes. It is known to protect microbial cells against drought, osmotic stress, and temperature stress . Furthermore, betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Molecular Mechanism

The molecular mechanism of Betainealdehyde Diethylacetal Chloride is closely related to that of betaine. Betaine donates a methyl group to homocysteine to form methionine via the enzyme betaine-homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of Betainealdehyde Diethylacetal Chloride in animal models, studies on betaine, its derivative, have shown that it improves growth performance in production animals, particularly under increased environmental temperatures .

Metabolic Pathways

Betainealdehyde Diethylacetal Chloride is involved in the metabolic pathways of betaine. Betaine is synthesized through a two-step oxidation of choline via the intermediate betaine aldehyde .

Transport and Distribution

Dietary betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions .

Subcellular Localization

Studies on betaine aldehyde dehydrogenase (BADH), an enzyme that interacts with betaine, have shown that BADH proteins are localized to the cytosol and dot-shaped organelles in the mesophyll and bundle sheath cells of plant leaves .

Métodos De Preparación

La preparación de CCI-779 implica varias rutas sintéticas y condiciones de reacción. Un método incluye la preparación del dioxano de 5 carboxilo de 2,2,5 trimetil 1,3 . Los métodos de producción industrial para CCI-779 no se detallan extensamente en la literatura disponible, pero generalmente implican la esterificación de la rapamicina con reactivos específicos en condiciones controladas.

Análisis De Reacciones Químicas

CCI-779 sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen anticuerpos e inhibidores específicos que interactúan con mTOR y sus vías asociadas . Los principales productos formados a partir de estas reacciones suelen estar relacionados con la inhibición de los controladores de traducción regulados por mTOR, como la quinasa p70 s6 y la 4E-BP1 .

Comparación Con Compuestos Similares

CCI-779 es similar a otros inhibidores de mTOR, como la rapamicina y el everolimus. CCI-779 tiene propiedades únicas que lo distinguen de estos compuestos. Por ejemplo, CCI-779 ha mostrado una inhibición más profunda de la síntesis de proteínas y la proliferación celular a concentraciones clínicamente relevantes . Otros compuestos similares incluyen el sirolimus y el zotarolimus, que también se dirigen a la señalización de mTOR pero pueden tener diferentes perfiles farmacocinéticos y farmacodinámicos .

Referencias

Propiedades

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKADRIYSJAEIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616954 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110675-66-6 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

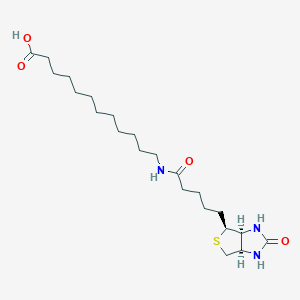

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

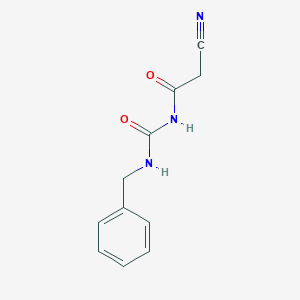

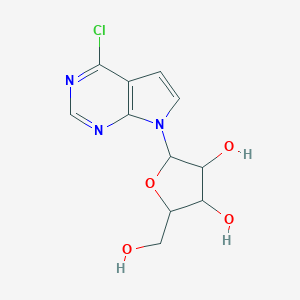

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)